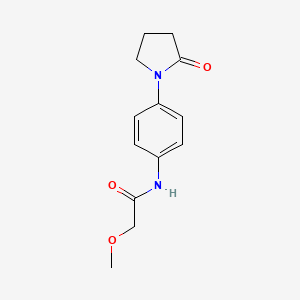

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a compound that belongs to the class of pyrrolidinone derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Métodos De Preparación

The synthesis of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the reaction of pyrrolidinone derivatives with methoxy-substituted phenyl acetamides under specific conditions. For instance, the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine can yield intermediate pyrrolidine derivatives, which are then further reacted to form the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of its derivatives can lead to the formation of fluorinated structural analogs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary application of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is in the field of medicinal chemistry, where it has been identified as an allosteric modulator of the Sigma-1 receptor. This receptor plays a crucial role in various neurological functions, and its modulation can have therapeutic implications for conditions such as:

- Epilepsy : The compound's ability to influence the inositol 1,4,5-trisphosphate receptor-mediated pathway suggests potential anti-seizure properties.

- Depression and Anxiety : Ongoing studies are exploring how this compound may enhance cognitive function and alleviate symptoms associated with mood disorders through its interaction with the Sigma-1 receptor.

Biochemical Probes

The compound is being investigated as a biochemical probe to study enzyme activity and receptor interactions. Its structure allows it to engage specifically with biological targets, providing insights into cellular mechanisms and signaling pathways.

Case Studies

Several case studies have highlighted the applications of similar compounds in therapeutic contexts:

-

Case Study on Sigma Receptor Modulators :

- Research demonstrated that compounds acting on Sigma receptors could improve cognitive function in animal models, indicating that this compound might have similar effects.

-

Anticancer Activity of Structural Analogues :

- Studies on structurally related compounds showed promising results in inhibiting tumor growth across various cancer cell lines, suggesting that further investigation into this compound could yield valuable insights into its anticancer potential.

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of sigma-1 receptors, which are proteins localized in the endoplasmic reticulum of eukaryotic cells . By regulating calcium ion influx and other cellular functions, the compound exerts its effects on brain cell function, contributing to its therapeutic potential in neurological disorders.

Comparación Con Compuestos Similares

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be compared with other pyrrolidinone derivatives, such as piracetam and phenotropil. While all these compounds share a common pyrrolidinone core, their substituents and overall structures differ, leading to variations in their biological activities and therapeutic applications . For instance, piracetam is primarily used as a nootropic agent, whereas phenotropil has additional stimulant properties. The unique methoxy and acetamide groups in this compound contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Actividad Biológica

2-Methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, a compound characterized by its unique structure featuring a methoxy group and a pyrrolidinone moiety, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O3, with a molecular weight of approximately 289.33 g/mol. The compound's structure is essential for its biological activity, particularly the presence of the pyrrolidinone ring, which is known to enhance solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) assays have shown that modifications to the pyrrolidine ring can enhance antibacterial efficacy. For instance, compounds with phenyl substituents on the pyrrolidine ring demonstrated higher antibacterial activity against various bacterial strains compared to those with other substituents.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidinone ring; methoxy group | Antimicrobial activity against Gram-positive bacteria |

| N-(3-Methoxyphenyl)-N'-[(2-Oxopropyl)-pyrrolidine] | Similar structure; different substituent | Antitumor activity reported |

| N-(4-Methoxyphenyl)-N'-[(2-Oxobutyl)-pyrrolidine] | Contains methoxy group; pyrrolidine ring | Neuroactive properties studied |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies revealed that certain derivatives exhibited potent cytotoxic effects, reducing cell viability significantly compared to control treatments like cisplatin. Notably, compounds with specific substitutions on the phenyl ring showed enhanced anticancer activity, suggesting a structure-activity relationship that warrants further investigation .

In a study assessing the cytotoxicity of these compounds, it was found that those incorporating electron-donating groups (e.g., methoxy or dimethylamino groups) displayed improved efficacy against cancer cells. Conversely, modifications leading to increased steric hindrance tended to diminish anticancer properties .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors or enzymes within cells. It is believed to modulate signaling pathways related to cell proliferation and apoptosis, thereby influencing tumor growth and microbial resistance .

Case Studies

- Antimicrobial Efficacy : A study using disk diffusion methods demonstrated that the compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus strains. The results indicated that structural modifications could lead to derivatives with enhanced antimicrobial properties .

- Anticancer Evaluation : In an experimental setup involving A549 cells, various derivatives were tested for their cytotoxic effects. Compounds with para-substituted phenyl groups showed significant reductions in cell viability (up to 64% in some cases), highlighting their potential as anticancer agents .

Propiedades

IUPAC Name |

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-6-11(7-5-10)15-8-2-3-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXMZZQYGLKGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.